molecular formula C24H26N2O5S B2584540 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1189938-60-0

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2584540
CAS No.: 1189938-60-0
M. Wt: 454.54
InChI Key: GGLIVSWDECCEMY-UHFFFAOYSA-N
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Description

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a structurally complex acetamide derivative featuring a dihydropyridinone core. Key structural attributes include:

  • Dihydropyridinone ring: Substituted with methyl groups at positions 4 and 6, a 4-methylbenzenesulfonyl moiety at position 3, and a 2-oxo group.
  • Acetamide side chain: Linked to the dihydropyridinone nitrogen and terminating in a 3-methoxyphenylmethyl group.

The sulfonyl group may enhance solubility or binding interactions, while the methoxy substituent could influence pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-8-10-21(11-9-16)32(29,30)23-17(2)12-18(3)26(24(23)28)15-22(27)25-14-19-6-5-7-20(13-19)31-4/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIVSWDECCEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dimethyl and methylbenzenesulfonyl groups. The final steps involve the formation of the acetamide linkage and the attachment of the methoxyphenyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or other functional groups, leading to reduced forms of the compound.

    Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer models through various mechanisms, including targeting specific kinases involved in cancer progression. The sulfonamide group present in this compound may enhance its bioactivity by improving solubility and interaction with biological targets .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Dihydropyridines are known to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and repair. This interaction can lead to the development of novel therapeutic agents for conditions like cancer and bacterial infections .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structural motifs can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The presence of methoxy and sulfonyl groups may contribute to these protective effects by modulating oxidative stress responses .

Case Study 1: Antitumor Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated significant antitumor activity against various cancer cell lines. The tested compound showed IC50 values in the micromolar range, indicating potent activity against breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Enzyme Interaction

Research focusing on the enzyme inhibition potential of similar compounds revealed that they could effectively inhibit dihydrofolate reductase activity, leading to decreased folate levels essential for DNA synthesis in rapidly dividing cells. This property was exploited to design new anticancer drugs that target this enzyme specifically .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound ID / Reference Core Structure Key Substituents
Target Compound 1,2-dihydropyridinone 4,6-dimethyl; 3-(4-methylbenzenesulfonyl); N-(3-methoxyphenyl)methyl acetamide
Compound 11p Benzo[e][1,4]diazepine 5-(but-3-en-1-yl); pyrimido[4,5-d]pyrimidin-2-one; 6-methylpyridinyl
Compounds m, n, o Hexan-2-yl backbone 2-(2,6-dimethylphenoxy)acetamido; 4-hydroxy; phenyl groups
B12, B13 Tetrahydropyrimidin-2-yl 4-hydroxyphenyl; sulfamoylphenyl; oxo/thio linkages
476484-45-4 Benzothieno[2,3-d]pyrimidin 4-chlorophenyl; 4-methoxyphenyl; sulfanyl group

Key Observations :

  • Unlike compounds m, n, o , which prioritize polar hydroxy and phenoxy groups, the target compound employs a sulfonyl group for polarity, which may alter solubility or crystallization behavior .

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide , also referred to as a derivative of a dihydropyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • A dihydropyridine core.
  • A sulfonyl group attached to a methylbenzene.
  • An acetanilide moiety.

The molecular formula is C22H25N2O4SC_{22}H_{25}N_2O_4S, and its IUPAC name is N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. For instance:

  • NCI DTP Protocol : The compound was tested against a panel of 60 cancer cell lines. Results indicated varying degrees of growth inhibition across different types of cancer cells, with notable effects observed in leukemia and CNS cancer models. The average growth inhibition was recorded at approximately 104.68% across the tested lines, indicating moderate efficacy .

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit key inflammatory mediators, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on the compound's effects on leukemia cell lines revealed significant antitumor activity. The most sensitive cell line demonstrated a growth inhibition percentage of 92.48%, suggesting that this compound could be further developed as a lead candidate for leukemia treatment.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that the compound's interaction with specific protein targets led to alterations in cell cycle progression and apoptosis induction in cancer cells, highlighting its potential as a therapeutic agent .

Data Summary

Biological Activity Cell Line Growth Inhibition (%)
AnticancerRPMI-8226 (Leukemia)92.48
AnticancerCCRF-CEM (Leukemia)92.77
AnticancerK-562 (Leukemia)92.90
AnticancerSF-539 (CNS)92.74

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